Neuromedin S (rat)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

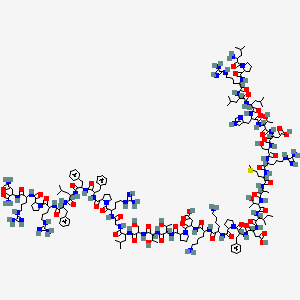

Neuromedin S (rat) is a potent, endogenous neuromedin U receptor agonist . It is a 34-amino acids peptide isolated from rat brain . It is specifically expressed in the suprachiasmatic nuclei (SCN) of the hypothalamus . It has been found to induce phase shifts in the circadian rhythm of locomotor activity and act as a potent endogenous anorexigenic peptide .

Synthesis Analysis

Neuromedin S (NMS) was identified in rat brain by means of reverse pharmacology as a novel 36-amino acid peptide . It shares a C-terminal core structure with neuromedin U . The expression of NMS and NMU2R genes was detected at the hypothalamus along postnatal development, with significant fluctuations of their relative levels .Molecular Structure Analysis

Neuromedin S (rat) shares a C-terminal core structure with neuromedin U . The molecular weight of Neuromedin S (rat) is 4241.97 . The single letter sequence of Neuromedin S (rat) is LPRLLHTDSRMATIDFPKKDPTTSLGRPFFLFRPRN .Chemical Reactions Analysis

Neuromedin S (rat) activates SCN neurons and induces nonphotic type phase shifts in the circadian rhythm of locomotor activity . This suggests that NMS in the SCN is implicated in the regulation of circadian rhythms through autocrine and/or paracrine actions .Physical And Chemical Properties Analysis

Neuromedin S (rat) is a 34-amino acids peptide . The molecular weight of Neuromedin S (rat) is 4241.97 . The single letter sequence of Neuromedin S (rat) is LPRLLHTDSRMATIDFPKKDPTTSLGRPFFLFRPRN .Wissenschaftliche Forschungsanwendungen

1. Regulation of the Hypothalamo–Pituitary–Adrenal (HPA) Axis Neuromedin S (NMS) plays a crucial role in the regulation of the hypothalamo–pituitary–adrenal (HPA) axis function . NMS and its structurally related and highly conserved neuropeptide Neuromedin U (NMU) exert biological effects via two GPCR receptors, NMUR1 and NMUR2 . These elements of the NMU/NMS and their receptors network are expressed in the HPA axis . They act at both hypothalamic and adrenal levels and are involved in central and peripheral control of the stress response .

Regulation of Circadian Rhythm

NMS is a potent endogenous neuromedin U receptor agonist that induces phase shifts in the circadian rhythm of locomotor activity .

Anorexigenic Effects

NMS is a potent endogenous anorexigenic peptide . This means it can suppress appetite, which could have implications for the treatment of conditions like obesity.

Regulation of Steroidogenesis

NMS plays a role in the regulation of steroidogenesis, particularly in maintaining mitochondrial morphology and function via NMUR2 in goat ovarian granulosa cells . NMS treatment enhances the fusion of mitochondria, increases mitochondrial membrane potential, the activity of respiratory chain enzymes, and ATP production .

Role in Reproductive Regulation

NMS plays various roles in reproductive regulation . For instance, it has been found to enhance the production of estrogen and up-regulate the expression of STAR, CYP11A1, 3BHSD, and CYP19A1 .

Role in Stress Response

NMS and NMU are involved in the central and peripheral control of the stress response . This could have implications for understanding and treating stress-related disorders.

Wirkmechanismus

- NMS is a neuropeptide that acts as a ligand for the G protein-coupled receptor FM4/TGR-1 . This receptor, also known as NMUR2, is predominantly expressed in the central nervous system (CNS) .

- NMUR1, another receptor for NMS, is mainly distributed peripherally .

- NMS is thought to be involved in the regulation of circadian rhythm and has appetite suppressant effects .

- It also influences the release of other peptide hormones, such as vasopressin, luteinizing hormone, and oxytocin .

- Within the hypothalamo–pituitary–adrenal (HPA) axis, NMS acts at both hypothalamic and adrenal levels .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Safety and Hazards

Zukünftige Richtungen

Research suggests that Neuromedin S (rat) and its receptors are involved in central and peripheral control of the stress response . The development of highly specific NMUR1 and NMUR2 receptor antagonists could allow for a more detailed understanding of the mechanisms of action of NMU/NMS and related peptides in the body . This could form the basis for attempts to use such compounds in the treatment of disorders, for example, metabolic disorders, circadian rhythm, stress, etc .

Eigenschaften

IUPAC Name |

4-[[1-[2-[[6-amino-1-[[6-amino-1-[[1-[2-[[1-[[1-[[1-[[1-[[2-[[5-carbamimidamido-1-[2-[[1-[[1-[[1-[[1-[[5-carbamimidamido-1-[2-[[5-carbamimidamido-1-[(1,4-diamino-1,4-dioxobutan-2-yl)amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-3-[[2-[[2-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[1-(2-amino-4-methylpentanoyl)pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoylamino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C193H307N57O49S/c1-19-104(12)149(241-182(293)152(108(16)255)242-155(266)105(13)217-157(268)121(66-79-300-18)221-159(270)118(56-36-69-210-189(199)200)220-172(283)137(96-251)239-170(281)134(92-147(261)262)236-180(291)150(106(14)253)243-171(282)132(89-114-94-209-98-216-114)233-165(276)128(84-103(10)11)229-163(274)126(82-101(6)7)228-161(272)120(58-38-71-212-191(203)204)224-174(285)139-61-41-74-246(139)184(295)115(196)80-99(2)3)179(290)235-133(91-146(259)260)169(280)237-135(88-113-52-30-23-31-53-113)187(298)249-77-44-63-141(249)176(287)222-117(55-33-35-68-195)158(269)219-116(54-32-34-67-194)162(273)238-136(93-148(263)264)188(299)250-78-45-65-143(250)178(289)244-153(109(17)256)183(294)245-151(107(15)254)181(292)240-138(97-252)173(284)227-125(81-100(4)5)156(267)215-95-145(258)218-122(59-39-72-213-192(205)206)185(296)247-75-43-64-142(247)177(288)234-131(87-112-50-28-22-29-51-112)168(279)232-130(86-111-48-26-21-27-49-111)167(278)230-127(83-102(8)9)164(275)231-129(85-110-46-24-20-25-47-110)166(277)225-123(60-40-73-214-193(207)208)186(297)248-76-42-62-140(248)175(286)223-119(57-37-70-211-190(201)202)160(271)226-124(154(198)265)90-144(197)257/h20-31,46-53,94,98-109,115-143,149-153,251-256H,19,32-45,54-93,95-97,194-196H2,1-18H3,(H2,197,257)(H2,198,265)(H,209,216)(H,215,267)(H,217,268)(H,218,258)(H,219,269)(H,220,283)(H,221,270)(H,222,287)(H,223,286)(H,224,285)(H,225,277)(H,226,271)(H,227,284)(H,228,272)(H,229,274)(H,230,278)(H,231,275)(H,232,279)(H,233,276)(H,234,288)(H,235,290)(H,236,291)(H,237,280)(H,238,273)(H,239,281)(H,240,292)(H,241,293)(H,242,266)(H,243,282)(H,244,289)(H,245,294)(H,259,260)(H,261,262)(H,263,264)(H4,199,200,210)(H4,201,202,211)(H4,203,204,212)(H4,205,206,213)(H4,207,208,214) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKSKHLKOZPRFOV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)N3CCCC3C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)N4CCCC4C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CC6=CC=CC=C6)C(=O)NC(CC(C)C)C(=O)NC(CC7=CC=CC=C7)C(=O)NC(CCCNC(=N)N)C(=O)N8CCCC8C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)N)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC9=CNC=N9)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C1CCCN1C(=O)C(CC(C)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C193H307N57O49S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

4242 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Neuromedin S (rat) | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![potassium;[(2R,3R,4R,5R,6S)-5-acetamido-3,4-dihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl sulfate](/img/structure/B1139994.png)

![5-[4-[2-[5-(2-Methyl-1,3-dioxolan-2-YL)-2-pyridyl]ethoxy]benzylidene]-2,4-thiazolidinedione](/img/structure/B1140000.png)

![N-Benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]cytidine](/img/structure/B1140002.png)